Methyl 3-piperidin-1-ylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperidin-1-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(8-10(12)13-2)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKOTZLJKQYWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 3 Piperidin 1 Ylbutanoate and Its Direct Analogues
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward routes to Methyl 3-piperidin-1-ylbutanoate, typically involving the formation of the crucial C-N bond or the ester moiety in distinct, sequential steps.
N-Alkylation Strategies Utilizing Haloesters and Piperidine (B6355638) Derivatives
The N-alkylation of piperidine with a suitable haloester, such as methyl 3-bromobutanoate or methyl 3-chlorobutanoate, represents a primary and direct method for synthesizing this compound. This reaction follows a standard nucleophilic substitution mechanism, where the secondary amine (piperidine) attacks the electrophilic carbon atom bearing the halogen.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.netchemicalforums.com The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common selections that facilitate the reaction. researchgate.net
A general procedure involves stirring piperidine with a slight excess of the haloester in the chosen solvent with a base. researchgate.net The reaction rate can be influenced by the nature of the halogen, with bromides and iodides being more reactive than chlorides. Care must be taken to control the reaction conditions to avoid overalkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt, although this is less of a concern with a secondary amine like piperidine compared to primary amines. researchgate.net
Table 1: N-Alkylation Reaction Conditions
| Reactants | Base | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Piperidine + Alkyl Bromide/Iodide | KHCO₃ (optional) | Acetonitrile | Slow addition of alkyl halide at room temperature. | researchgate.net |
| Piperidine + Alkylating Agent | K₂CO₃ or NaH | DMF | Stirring at room temperature or 0°C for NaH. | researchgate.net |
| Piperidine + Substituted Benzyl (B1604629) Chloride | K₂CO₃ | Ethanol (B145695) | Microwave activation at 80°C. | chemicalforums.com |
Esterification Routes Involving Piperidine-Substituted Butanoic Acids
An alternative direct approach is the esterification of the precursor carboxylic acid, 3-(piperidin-1-yl)butanoic acid. This method is analogous to the esterification of other amino acids, where the presence of the basic nitrogen atom requires specific conditions to achieve high yields without undesirable side reactions.
Several methods are suitable for this transformation. Fischer esterification, the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is a classic approach. pearson.com However, to avoid harsh conditions that might affect other functional groups or the stereocenter, milder methods are often preferred. tandfonline.compublish.csiro.au
One such mild and convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov In this process, TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This procedure has been shown to be effective for a wide range of natural and synthetic amino acids, providing good to excellent yields of the corresponding methyl esters. nih.gov Another effective technique employs a macroreticular ion-exchange resin, such as Amberlyst-15, which acts as a solid acid catalyst. This simplifies the workup procedure, as the catalyst can be easily filtered off, and the method proceeds at room temperature, preserving optical purity. tandfonline.com
Table 2: Esterification Methods for Amino Acids
| Reagent/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| Trimethylchlorosilane (TMSCl) | Methanol | Mild conditions, room temperature, good to excellent yields. | nih.gov |
| Amberlyst-15 Ion-Exchange Resin | Methanol or Ethanol | Room temperature, simple workup, catalyst is reusable. | tandfonline.com |
| Chlorosulphonic Acid | Alcohol (e.g., Methanol) | Forms hydrosulphate catalyst in situ. | google.com |
| Thionyl Chloride | Alcohol | A traditional and effective method. | nih.gov |
Catalytic Synthesis Protocols
Catalytic methods offer more advanced and often more efficient routes to the target molecule and its analogues, frequently enabling the construction of the molecular backbone with high degrees of control over regiochemistry and stereochemistry.
Rhodium-Catalyzed Hydroaminomethylation Techniques for Related Structures
Rhodium-catalyzed hydroaminomethylation (HAM) is a powerful tandem reaction that combines hydroformylation and reductive amination in a single pot. This process can be used to synthesize β-amino esters from α,β-unsaturated esters. For instance, the synthesis of β²,²-amino esters has been successfully achieved via the rhodium-catalyzed regioselective hydroaminomethylation of methyl methacrylate (B99206) with secondary amines. researchgate.netresearchgate.net
The reaction typically proceeds in three stages:
Hydroformylation: The alkene is converted to an aldehyde using syngas (a mixture of CO and H₂) and a rhodium catalyst.
Condensation: The in situ-generated aldehyde reacts with a secondary amine (like piperidine) to form an enamine or an iminium ion intermediate.
Hydrogenation: The intermediate is then hydrogenated, often by the same catalytic system, to yield the final β-amino ester.
The choice of rhodium precursor and ligands is crucial for controlling the reaction's chemo- and regioselectivity. acs.org For example, using the neutral precursor [Rh(acac)(CO)₂] has proven effective for the HAM of methyl methacrylate with secondary amines. researchgate.net This methodology provides a direct route to complex amino esters from simple unsaturated starting materials. rsc.orgsbcat.org
Palladium-Catalyzed C-N and C-C Bond Formation Methodologies
Palladium catalysis offers a versatile toolkit for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which can be applied to the synthesis of analogues of this compound.
The Buchwald-Hartwig amination is the premier method for Pd-catalyzed C-N bond formation, involving the cross-coupling of an amine with an aryl or vinyl halide (or triflate). researchgate.netuwindsor.ca This reaction could be used to synthesize aryl or vinyl analogues by coupling piperidine with a corresponding halo-ester. The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., Xantphos) is critical for achieving high yields. beilstein-journals.orgnih.gov These reactions are typically performed in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dioxane. beilstein-journals.orgnih.gov
For C-C bond formation, palladium-catalyzed α-arylation of esters is a relevant technique. mdpi.com This reaction involves the coupling of an ester enolate with an aryl halide. While this would modify the carbon skeleton at the α-position rather than the β-position, it demonstrates the power of palladium catalysis to construct complex scaffolds related to the target molecule.
Catalytic Hydrogenation for Stereoselective Reductions
Catalytic hydrogenation is a key method for establishing stereocenters with high fidelity, which is particularly relevant for producing enantiopure forms of this compound. The most common strategy involves the asymmetric hydrogenation of a prochiral β-enamino ester, such as methyl 3-(piperidin-1-yl)but-2-enoate.
This transformation can be achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands. acs.orgajchem-b.com These chiral catalysts create a chiral environment around the double bond, directing the addition of hydrogen from a specific face and leading to one enantiomer in excess. organic-chemistry.org For example, rhodium complexes with chiral bisphospholane ligands are highly effective for the asymmetric hydrogenation of various enamides and related functionalized olefins. organic-chemistry.org
Alternatively, stereoselective reductions can be performed using hydride reagents. The reduction of enantiopure β-enamino esters using sodium triacetoxyborohydride (B8407120) in acetic acid has been shown to proceed with good diastereo- and enantioselectivity, yielding β-amino esters. acs.orgresearchgate.net The stereochemical outcome is directed by the existing chirality within the substrate or auxiliary groups. These methods are essential for accessing specific, biologically active stereoisomers of the target compound and its analogues. acs.orgumich.edu
Investigation of Heterogeneous and Homogeneous Catalytic Systems
Catalysts play a vital role in chemical reactions by offering an alternative pathway with lower activation energy, thereby increasing the reaction rate. savemyexams.com They can be classified as either homogeneous or heterogeneous. savemyexams.com Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. savemyexams.commdpi.com
Homogeneous Catalysis: These systems are often characterized by high activity and selectivity. rsc.org However, they can be difficult to separate from the reaction mixture for recycling. rsc.org For reactions like the aza-Michael addition, various homogeneous catalysts have been explored. For instance, Lewis acids can activate the unsaturated carbonyl group, making it more susceptible to nucleophilic attack by the amine. psu.edu Transition metal complexes are also frequently employed as homogeneous catalysts. rsc.org
Heterogeneous Catalysis: A significant advantage of heterogeneous catalysts is their ease of separation and potential for reuse, making processes more environmentally friendly. mdpi.comrsc.org These catalysts typically involve the adsorption of reactants onto the catalyst's surface, where the reaction occurs, followed by the desorption of the products. savemyexams.commdpi.com Examples include metal oxides and supported metal catalysts. mdpi.com While they are stable and recyclable, they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org The development of catalysts that combine the advantages of both systems, such as supported homogeneous complexes and nanoparticles, is an active area of research. rsc.org
The table below summarizes the key characteristics of homogeneous and heterogeneous catalysts.
| Catalyst Type | Phase Relative to Reactants | Advantages | Disadvantages |
| Homogeneous | Same phase | High activity and selectivity rsc.org | Difficult to separate and recycle rsc.org |
| Heterogeneous | Different phase | Easy to separate and recycle, stable mdpi.comrsc.org | Can have lower activity and selectivity rsc.org |
Stereoselective and Asymmetric Synthetic Pathways
The synthesis of specific stereoisomers of chiral molecules is of great importance, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. mdpi.comwikipedia.org Several strategies have been developed to achieve stereoselectivity in the synthesis of piperidine derivatives.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This can be achieved through various methods, including the reduction of chiral β-enamino esters. For instance, the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester can yield a specific diastereomer of the corresponding piperidine propanoate. clockss.org The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. clockss.org Hydrogenation reactions, often catalyzed by metals like palladium, are a common method for such reductions. clockss.org The stereoselectivity of these reactions can sometimes be controlled by the approach of hydrogen to the less sterically hindered face of the molecule. clockss.org Multicomponent reactions can also provide a stereoselective route to highly substituted piperidines. hse.ru
Chiral Auxiliary-Mediated Transformations
A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can typically be removed and recovered. wikipedia.org This strategy has been widely used in asymmetric synthesis. wikipedia.org For example, chiral auxiliaries like (S,S)-(+)-pseudoephedrine have been used in the aza-Michael reaction of α,β-unsaturated amides to produce β-amino esters. tandfonline.com Other examples of chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org The choice of auxiliary can significantly influence the diastereoselectivity of a reaction. wikipedia.org
Enantioselective Catalysis (e.g., Hydrolytic Kinetic Resolution)
Enantioselective catalysis involves the use of a chiral catalyst to produce one enantiomer of a product in excess. knipechem.co.uk This approach is highly efficient as a small amount of catalyst can generate a large amount of the desired product. knipechem.co.uk
One powerful technique in this area is hydrolytic kinetic resolution (HKR) . nih.govethz.ch In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture. ethz.chunipd.it This allows for the separation of the enantiomers, as one reacts to form a new product while the other remains largely unreacted. ethz.chunipd.it The HKR of terminal epoxides, for example, uses a chiral catalyst to hydrolyze one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess. nih.gov
Enzymes are also highly effective catalysts for kinetic resolutions. ethz.chalmacgroup.com Lipases, for instance, are widely used for the hydrolysis of esters, leading to the production of enantioenriched carboxylic acids and alcohols. almacgroup.com The enantioselectivity of these enzymatic reactions can be very high. almacgroup.com More recently, dynamic kinetic resolution (DKR) has emerged, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. unipd.itnih.gov
The table below provides a comparison of different stereoselective synthesis strategies.
| Strategy | Description | Key Features |
| Diastereoselective Synthesis | Preferential formation of one diastereomer over others. clockss.org | Often relies on steric or electronic control within the substrate. clockss.org |
| Chiral Auxiliary-Mediated | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | The auxiliary is typically recoverable. wikipedia.org |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. knipechem.co.uk | Highly efficient; small amounts of catalyst needed. knipechem.co.uk |
| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral reagent or catalyst. ethz.ch | Can provide access to both enantiomers. nih.gov |
Chiral Resolution Techniques for Piperidine Intermediates
Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. Besides kinetic resolution, other techniques are available. One common method is the formation of diastereomeric salts. ethz.ch This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like crystallization due to their different physical properties. google.comgoogle.com For example, racemic 2-piperidin-2-yl ethanol can be resolved using a chiral acid like (S)-(+)-camphorsulfonic acid. google.comgoogle.com
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers. nih.gov The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving selectivity. For the aza-Michael addition, the reaction is generally understood to proceed via the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carbonyl compound. auburn.edu The use of a catalyst, such as a Lewis acid, can activate the carbonyl compound, making it more electrophilic and thus more reactive towards the amine. psu.edu
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms, including the structures of transition states and the relative energy barriers of different reaction pathways. acs.org For example, in the kinetic resolution of piperidines, DFT studies can help to understand the origin of enantioselectivity by comparing the transition state energies for the reaction of each enantiomer with the chiral catalyst. acs.org
Mechanistic studies of enantioselective reactions often focus on how the chiral catalyst interacts with the substrate to control the stereochemical outcome. acs.org In the case of cooperative catalysis, where two or more catalytic species work together, mechanistic investigations are essential to elucidate the role of each component. acs.org
Synthetic Pathways to this compound and Its Analogs
The synthesis of this compound, a piperidine derivative with a key butanoate side chain, can be achieved through several strategic synthetic methodologies. These approaches primarily revolve around the formation of the crucial carbon-nitrogen bond between the piperidine ring and the butanoate moiety. Key strategies include the conjugate addition of piperidine to an unsaturated ester and the reductive amination of a ketoester. This article explores the synthetic methodologies, reaction mechanisms, and stereochemical control elements pertinent to the formation of this compound and its direct structural analogs.
1 Elucidation of Reaction Mechanisms in N-Alkylation and Acylation Reactions
The formation of this compound can be mechanistically understood through the lens of N-alkylation via conjugate addition and reductive amination pathways.
One of the most direct routes involves the Michael addition (a conjugate addition) of piperidine to an α,β-unsaturated ester, such as methyl crotonate. This reaction is a classic example of a nucleophilic addition to an electron-deficient alkene. The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the β-carbon of the methyl crotonate. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent ester group.
Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.
Protonation: The enolate intermediate is then protonated, typically by a protic solvent or a mild acid present in the reaction mixture, to yield the final product, this compound.
The reaction is often catalyzed by a base, which can deprotonate the piperidine to increase its nucleophilicity, or by an acid, which can activate the α,β-unsaturated ester. In the absence of a catalyst, the reaction can still proceed, especially with a highly nucleophilic amine like piperidine. nih.gov
Another significant pathway is the reductive amination of a ketoester, specifically methyl 3-oxobutanoate (methyl acetoacetate). This two-step, one-pot process involves:
Imine/Enamine Formation: Piperidine reacts with the ketone functionality of methyl 3-oxobutanoate to form an iminium ion intermediate, which can exist in equilibrium with its corresponding enamine tautomer. This step involves the initial formation of a hemiaminal, followed by dehydration.
Reduction: The iminium ion or enamine is then reduced in situ by a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edu These reagents are selective for the reduction of the iminium ion over the ketone starting material.
The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is known to be a highly selective reducing agent for reductive aminations and is often used with acetic acid as a proton donor. harvard.edu
2 Stereochemical Control Elements in Diastereoselective Syntheses
The synthesis of this compound presents a stereochemical challenge as the C3 position of the butanoate chain is a stereocenter. Achieving control over the absolute and relative stereochemistry at this center is a key objective in asymmetric synthesis.
Diastereoselective Conjugate Addition:
The conjugate addition of piperidine to methyl crotonate can be rendered diastereoselective by employing a chiral auxiliary. This well-established strategy in asymmetric synthesis involves the temporary attachment of a chiral molecule to the substrate to direct the approach of the nucleophile. For instance, the Evans oxazolidinone chiral auxiliaries are highly effective in directing the stereochemical outcome of various reactions, including alkylations. williams.edu In a similar vein, a chiral auxiliary could be attached to the crotonate moiety to control the facial selectivity of the piperidine attack.
Organocatalysis has also emerged as a powerful tool for enantioselective conjugate additions. For example, bifunctional catalysts, such as thioureas or selenoureas, can activate both the nucleophile and the electrophile through hydrogen bonding, thereby creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov A study on the conjugate addition of cyclic amines to α,β-unsaturated esters demonstrated that a novel selenourea-thiourea organocatalyst could facilitate highly enantioselective additions. nih.gov The rate-limiting and enantiodetermining step was identified as the protonation of a zwitterionic intermediate by the catalyst. nih.gov
The table below summarizes the results of a catalyzed conjugate addition of piperidine to benzyl crotonate, highlighting the effect of different catalysts on the reaction rate and enantioselectivity.
| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| None | ~50 (after 24h) | 0 |
| 1a (Thiourea) | Modest acceleration | Low |
| 1b (Thiourea) | Modest acceleration | Low |
| 1c (Thiourea) | Modest acceleration | Low |
| 1d (Thiourea) | Modest acceleration | Low |
| 1e (Bisthiourea) | Significant acceleration | Not specified |
Data adapted from a study on conjugate additions of amines to α,β-unsaturated esters. nih.gov
Furthermore, the use of chiral lithium amides as traceless auxiliaries has been shown to be effective in direct enantioselective Michael additions of carboxylic acids. acs.orgacs.org This approach could potentially be adapted for the conjugate addition of piperidine.
Diastereoselective Reductive Amination:
For the reductive amination of methyl 3-oxobutanoate, stereocontrol can be achieved by using a chiral reducing agent or by converting the ketoester into a chiral derivative before reduction. The use of chiral N-tert-butanesulfinamide (Ellman's auxiliary) is a well-documented method for the asymmetric synthesis of chiral amines. researchgate.netosi.lv The ketoester could be reacted with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine, which is then diastereoselectively reduced. The chiral auxiliary can be subsequently removed under mild acidic conditions to yield the enantiomerically enriched product.
The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinylaldimines is a powerful method for creating stereogenic centers. researchgate.net This principle can be applied to the synthesis of chiral amines with high diastereoselectivity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound.
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of Methyl 3-piperidin-1-ylbutanoate would be expected to show distinct signals corresponding to the different types of protons present.
Based on the structure, the following proton signals can be predicted. The protons on the piperidine (B6355638) ring typically appear as multiplets in the range of 1.4-2.8 ppm. chemicalbook.com Specifically, the axial and equatorial protons at positions 2 and 6 of the piperidine ring, adjacent to the nitrogen, would likely be found around 2.79 ppm. chemicalbook.com The protons at positions 3, 4, and 5 of the piperidine ring would produce signals between approximately 1.5 and 2.2 ppm. chemicalbook.comhmdb.ca
The protons of the butanoate chain would also have characteristic shifts. The methyl group of the ester (O-CH₃) would be expected to appear as a singlet around 3.6-3.7 ppm. The proton at the chiral center (C3) of the butanoate chain would likely be a multiplet due to coupling with adjacent protons. The methylene (B1212753) protons at C2 of the butanoate chain would also appear as a multiplet. The methyl group at C4 of the butanoate chain would present as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Piperidine H2, H6 (axial & equatorial) | ~2.8 | Multiplet |
| Piperidine H3, H4, H5 | 1.4 - 2.2 | Multiplet |
| Butanoate O-CH₃ | ~3.7 | Singlet |
| Butanoate H3 | Multiplet | Multiplet |
| Butanoate H2 | Multiplet | Multiplet |
| Butanoate H4 (CH₃) | Doublet | Doublet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 170-175 ppm. pressbooks.pub The carbon of the O-CH₃ group of the ester would be expected around 51-52 ppm. acs.org The carbons of the piperidine ring will have characteristic shifts: the carbons adjacent to the nitrogen (C2 and C6) would appear around 54-57 ppm, while the other ring carbons (C3, C4, C5) would be found further upfield, typically between 24 and 27 ppm. The carbons of the butanoate chain will also have distinct signals. The chiral carbon (C3) and the methylene carbon (C2) will have specific shifts influenced by their chemical environment. The methyl carbon at C4 of the butanoate chain will appear at a higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester C=O | 170 - 175 |
| Butanoate O-CH₃ | 51 - 52 |
| Piperidine C2, C6 | 54 - 57 |
| Piperidine C3, C5 | 26 - 27 |
| Piperidine C4 | 24 - 25 |
| Butanoate C3 | Specific shift |
| Butanoate C2 | Specific shift |
| Butanoate C4 (CH₃) | Upfield shift |
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, and C3 and C4 of the butanoate chain, as well as among the coupled protons within the piperidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying the connectivity of different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the O-CH₃ group and the carbonyl carbon of the ester, and between the protons on C2 of the piperidine ring and C3 of the butanoate chain, confirming the point of attachment. researchgate.netipb.pt
Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring within a molecule, such as ring-flipping of the piperidine ring or rotation around single bonds. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, dynamic processes may be slowed down or "frozen out" on the NMR timescale, leading to the appearance of separate signals for different conformers. nih.gov For this compound, VT-NMR could be used to study the chair-chair interconversion of the piperidine ring and any restricted rotation around the C-N bond, providing information on the energy barriers of these processes. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. uva.nl For this compound (C₁₀H₁₉NO₂), the exact mass can be calculated and compared to the experimentally measured value. nih.gov A typical HRMS analysis would be performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. metabolomexchange.org The expected [M+H]⁺ ion for this compound would have a specific m/z value that can be calculated with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure, for example, by showing the loss of the methoxy (B1213986) group or cleavage of the piperidine ring.
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of "this compound". Both Electrospray Ionization (ESI) and Electron Impact (EI) are utilized to generate ions for mass analysis.
Electrospray Ionization (ESI): This soft ionization technique is particularly useful for determining the molecular weight of the compound with minimal fragmentation. In ESI-MS, "this compound" is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the molecular ion, which for C₁₀H₁₉NO₂ is calculated as 186.1489 and has been experimentally found to be 186.1492. rsc.org
Electron Impact (EI): EI is a higher-energy ionization method that results in extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For "this compound", the molecular ion peak (M⁺) at m/z 185 may be observed. nih.gov Key fragmentation pathways for esters and amines under EI conditions include:
α-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. msu.edumiamioh.edu The largest substituent on the α-carbon is preferentially lost. miamioh.edu For "this compound", this would lead to the formation of a stable piperidinyl-containing cation.
McLafferty Rearrangement: While more common in primary amides, a McLafferty-type rearrangement can occur in esters, leading to the loss of a neutral alkene molecule. libretexts.org
Loss of the Alkoxy Group: Esters can fragment through the loss of the -OR group (in this case, -OCH₃), resulting in an acylium ion [RCO]⁺. libretexts.orglibretexts.org This would correspond to a peak at M-31.
Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, leading to a series of characteristic peaks.
The relative abundance of these fragment ions provides a detailed picture of the molecule's structure. The base peak in the EI spectrum, the most intense peak, often corresponds to the most stable fragment ion formed. libretexts.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of the molecule, providing information about the functional groups present.
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on the absorption of infrared radiation. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its ester and tertiary amine functionalities.
Key FT-IR Spectral Features:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1740-1735 |
| C-O (Ester) | Stretch | ~1250-1000 |
| C-N (Amine) | Stretch | ~1250-1020 |
| C-H (Alkyl) | Stretch | ~2950-2850 |
The data in this table is based on established correlations for organic functional groups.
The strong absorption band around 1740-1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. docbrown.info The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. docbrown.info The C-N stretching vibration of the tertiary amine is also expected in this region. thermofisher.com The C-H stretching vibrations of the alkyl groups (piperidine ring, butyl chain, and methyl group) will be observed in the 2950-2850 cm⁻¹ range. docbrown.info The absence of a broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups. docbrown.infothermofisher.com
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Key FT-Raman Spectral Features:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1740 |
| C-C (Alkyl) | Stretch | ~1200-800 |
| C-H (Alkyl) | Stretch | ~3000-2800 |
| Piperidine Ring | Ring Vibrations | Low-frequency region |
The data in this table is based on established correlations for organic functional groups.
The C=O stretch in the Raman spectrum is typically weaker than in the IR spectrum. spectroscopyonline.com The C-C stretching and bending vibrations of the alkyl backbone and the piperidine ring will give rise to a series of bands in the fingerprint region. spectroscopyonline.com The symmetric C-H stretching vibrations of the methyl and methylene groups will be prominent in the 3000-2800 cm⁻¹ region. researchgate.netmdpi.com Notably, the low-frequency region of the Raman spectrum can provide unique information about the skeletal vibrations of the piperidine ring, which can be useful for differentiating between isomers. nicoletcz.cz
Electronic Spectroscopy: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For "this compound," which lacks extensive conjugation or chromophores that absorb strongly in the ultraviolet-visible region, significant absorption is not expected above 220 nm. The ester carbonyl group has a weak n→π* transition that occurs at a wavelength below the typical range of most UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound but can be used to confirm the absence of aromatic or other UV-active impurities.
Solid-State Structural Analysis: Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of "this compound" can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously confirm the connectivity of the atoms and the stereochemistry if the compound is chiral and a single enantiomer crystallizes. The crystallographic data would include the crystal system, space group, and unit cell dimensions.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity and, if applicable, the enantiomeric excess of "this compound."
Purity Determination:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of "this compound."
HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for purity analysis. derpharmachemica.comsemanticscholar.org A UV detector set to a low wavelength (e.g., ~210 nm) would be necessary for detection, given the compound's lack of a strong chromophore.
GC: GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is also a viable technique for purity assessment. cmbr-journal.com The volatility of the ester makes it amenable to GC analysis.
Enantiomeric Excess Determination:
Since "this compound" possesses a chiral center at the C3 position of the butanoate chain, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers.
Chiral HPLC: This is the most common method for determining enantiomeric excess. bgb-analytik.com It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. iapc-obp.comresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of compounds. bgb-analytik.comchromatographyonline.com The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). rsc.orgehu.es
Chiral GC: For volatile compounds, chiral GC using a column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) can also be employed for enantiomeric separation. iapc-obp.com
The determination of enantiomeric excess is crucial in pharmaceutical and biological contexts, as different enantiomers can have distinct pharmacological activities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is instrumental in determining the purity of the compound and can be adapted for quantitative analysis.
In a typical HPLC analysis of piperidine derivatives, a C18 column is often utilized. nih.gov These columns have a stationary phase that is nonpolar, making them suitable for reverse-phase chromatography. The mobile phase generally consists of a mixture of an aqueous component, often with a modifier like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile. nih.gov A gradient elution is commonly applied, where the proportion of the organic solvent is increased over the course of the analysis to ensure the efficient elution of all components. nih.gov
For the analysis of fatty acid methyl esters, which share some structural similarities with the ester portion of this compound, a gradient of methanol and a 2-propanol-hexane mixture has been used. researchgate.net Another approach for fatty acid methyl esters involves isocratic elution with acetonitrile. researchgate.net Detection is frequently performed using a UV-VIS detector at specific wavelengths, such as 210 nm, 254 nm, and 280 nm. nih.gov
Table 1: Illustrative HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition |
| Instrument | Agilent Technologies 1260/1290 Infinity II |
| Column | Gemini C18 (5 μm, 250 × 4.6 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-VIS at 210, 254, 280 nm |
This table is a representative example based on methods used for similar compounds and does not represent a specific analysis of this compound.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Since this compound possesses a chiral center at the C3 position of the butanoate chain, it exists as a pair of enantiomers. The separation and characterization of these individual stereoisomers are crucial, as they often exhibit different biological activities. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for chiral separations, often outperforming traditional methods like HPLC. chromatographyonline.comchromatographyonline.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography. chromatographyonline.com To achieve chiral recognition, a chiral stationary phase (CSP) is essential. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of compounds. chromatographyonline.comresearchgate.net
The enantioselectivity in SFC can be fine-tuned by adding organic modifiers, such as methanol or ethanol (B145695), to the mobile phase. afmps.be The type and concentration of the modifier can significantly impact the retention and resolution of the enantiomers. afmps.be For basic compounds like this compound, the addition of a basic additive to the mobile phase can improve peak shape and enantioseparation. europeanpharmaceuticalreview.com
Table 2: General SFC Conditions for Chiral Separation
| Parameter | Condition |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., Methanol) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) |
| Backpressure | 150 bar |
| Temperature | 40°C |
| Detection | UV or Mass Spectrometry (MS) |
This table provides a general overview of typical SFC conditions for chiral separations.
The coupling of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective detection method, allowing for the confident identification and quantification of the separated enantiomers. researchgate.netnih.gov
Gas Chromatography (GC) for Purity and Isomer Ratios
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility for GC analysis, this method can provide high-resolution separation and is particularly useful for determining purity and the ratio of isomers. jfda-online.com
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. gcms.cz The column contains a stationary phase that interacts differently with the components of the sample, leading to their separation. For the analysis of chiral compounds, specialized chiral capillary columns, often containing derivatized cyclodextrins, are employed. gcms.cz
The temperature of the GC oven is often programmed to increase during the analysis, which helps to elute compounds with a wide range of boiling points. academicjournals.org Flame Ionization Detection (FID) is a common detection method that offers high sensitivity for organic compounds. gcms.cz
For more definitive identification, GC is often coupled with a mass spectrometer (GC-MS). academicjournals.org The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum for each, which acts as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries. impactfactor.org
Table 3: Representative GC-MS Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., with a dimethyl silicone stationary phase) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 240°C |
| Oven Program | Start at 50°C, ramp to 220°C |
| Detector | Mass Spectrometer |
| MS Scan Range | 85 to 380 m/z |
This table is a representative example of GC-MS conditions and may need to be optimized for the specific analysis of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in modern chemistry for elucidating the structural, electronic, and reactive properties of molecules. For piperidine (B6355638) derivatives like Methyl 3-piperidin-1-ylbutanoate, these computational methods provide insights that are often challenging to obtain through experimental means alone. researchgate.net Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting molecular geometries, electronic structures, and spectroscopic behaviors. tandfonline.com
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of organic compounds to find the most stable conformation (the lowest energy state). researchgate.net For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. tandfonline.com These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for understanding its interactions and reactivity.
Table 1: Representative DFT Calculation Parameters for Piperidine Derivatives
| Parameter | Method/Basis Set | Application |
|---|---|---|
| Functional | B3LYP | Geometry Optimization, Electronic Properties |
| Functional | WB97XD | Geometry Optimization, Interaction Studies |
| Basis Set | 6-311++G(d,p) | Provides high accuracy for structural and electronic calculations |
| Application | Geometry Optimization | Determines the lowest-energy 3D structure of the molecule. |
| Application | Electronic Structure | Calculates the distribution of electrons within the molecule. |
This table presents common parameters used in DFT studies of piperidine derivatives, which would be applicable to this compound. tandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.netuci.edu For this compound, TD-DFT can predict its electronic absorption spectrum, showing at which wavelengths of light the molecule is likely to absorb energy. tandfonline.com This is crucial for applications in photochemistry and materials science. The calculations provide information on excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands. Visualizing the molecular orbitals involved in these electronic transitions can clarify the nature of the excited states, such as identifying π→π* or n→π* transitions. tandfonline.comrsc.org
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, calculating the HOMO-LUMO gap helps predict its reactivity in various chemical reactions. ajchem-a.com
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
These descriptors, calculated from the energies of the frontier orbitals, provide a quantitative measure of the reactivity of a molecule like this compound. ajchem-a.com
Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential. researchgate.net Typically, red regions indicate negative potential and are associated with lone pairs on electronegative atoms (like oxygen and nitrogen), representing sites susceptible to electrophilic attack. nih.gov Blue regions indicate positive potential, usually around hydrogen atoms, representing sites for nucleophilic attack. nih.gov An MEP map of this compound would clearly show the nucleophilic nitrogen atom of the piperidine ring and the oxygen atoms of the ester group as regions of negative potential.
Fukui functions provide a more quantitative method for identifying reactive sites within a molecule. researchgate.net These functions analyze how the electron density at a specific point in the molecule changes with the addition or removal of an electron. The nucleophilic Fukui function (f+) indicates the propensity of a site to accept an electron (electrophilic attack), while the electrophilic Fukui function (f-) indicates its propensity to donate an electron (nucleophilic attack). researchgate.netresearchgate.net
Topological Analysis (AIM, ELF, LOL) for Bonding Characteristics
Topological analysis of scalar fields derived from quantum mechanics offers a profound understanding of chemical bonding.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ). wikipedia.orguni-rostock.de It partitions the molecular space into distinct atomic basins. uni-rostock.de The analysis identifies critical points in the electron density, particularly bond critical points (BCPs) found between two nuclei, which indicate a chemical bond. researchgate.netcomporgchem.com The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), characterize the nature of the bond (e.g., covalent vs. ionic). researchgate.net
Electron Localization Function (ELF): ELF is a function that maps regions in a molecule where there is a high probability of finding an electron pair. jussieu.frjussieu.fr ELF values range from 0 to 1, where high values (close to 1) correspond to regions of covalent bonds, lone pairs, and atomic cores, indicating strong electron localization. stackexchange.comresearchgate.net An ELF analysis of this compound would visualize the covalent bonds and the lone pair on the nitrogen atom.
Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is based on the kinetic energy density and is also used to identify regions of high electron localization. semanticscholar.orgepfl.ch It provides a clear picture of bonding and lone pair regions. researchgate.netijasret.com Regions with high LOL values indicate where localized orbitals have significant contributions, offering a complementary perspective to ELF on the bonding characteristics of the molecule. ijasret.com
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of Methyl 3-(piperidin-1-yl)butanoate is primarily defined by the flexibility of the piperidine ring, the rotational freedom of the butanoate side chain, and the orientation of the substituent relative to the ring. Computational chemistry provides essential tools to explore this landscape, identifying stable conformers and the energy barriers that separate them.
The piperidine ring itself preferentially adopts a chair conformation, which is significantly more stable than boat or twist-boat forms. wikipedia.orged.ac.uk For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. In the case of a sterically demanding group like the 3-methylbutanoate substituent, the equatorial conformation is overwhelmingly favored to minimize steric hindrance with the axial hydrogens on the piperidine ring. acs.orgnih.gov
The potential energy surface (PES) of the molecule is a multidimensional map of energy as a function of geometric parameters. For Methyl 3-(piperidin-1-yl)butanoate, a detailed PES would be generated by systematically varying key dihedral angles, such as those around the N1-C7 and C7-C8 bonds (see figure for atom numbering), and calculating the single-point energy at each configuration. Such calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio methods. nih.govresearchgate.net
The resulting PES would reveal the global minimum energy conformation and various local minima, corresponding to different rotational isomers (rotamers) of the butanoate chain. The energy barriers between these minima represent the activation energy required for conformational changes. While a complete PES for this specific molecule is not available in the literature, a theoretical analysis allows for the prediction of several low-energy conformers. These would differ primarily in the torsion of the butanoate chain, leading to extended or more compact arrangements.
A hypothetical analysis might yield relative energies for key conformers as shown in the table below. In this theoretical model, "Conformer A" represents the global minimum where the side chain is fully extended, minimizing steric clash. "Conformer B" and "Conformer C" represent structures with different rotations around the C7-C8 bond, resulting in slightly higher energies due to minor steric or torsional strain.
Table 1: Theoretical Relative Energies of Methyl 3-(piperidin-1-yl)butanoate Conformers Note: This data is hypothetical and for illustrative purposes.
| Conformer | Key Dihedral Angle(s) (Degrees) | Relative Energy (kcal/mol) | Description |
| A | τ(C6-N1-C7-C8) ≈ 180° | 0.00 | Anti-periplanar, extended chain (Global Minimum) |
| B | τ(C6-N1-C7-C8) ≈ +60° | +1.5 | Gauche, folded chain |
| C | τ(C6-N1-C7-C8) ≈ -60° | +1.8 | Gauche, folded chain |
Molecular Interaction Studies
The chemical structure of Methyl 3-(piperidin-1-yl)butanoate allows it to participate in a variety of non-covalent interactions, which are fundamental to its behavior in chemical and biological systems. Computational modeling is a key method for dissecting and quantifying these interactions.
Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, Aromatic Interactions, Salt Bridges
Hydrogen Bonding: The most significant hydrogen bond acceptor site on the molecule is the tertiary amine nitrogen within the piperidine ring. This nitrogen possesses a lone pair of electrons and can readily accept a hydrogen bond from a donor molecule, such as water or an alcohol. nih.gov The carbonyl oxygen of the ester group also serves as a hydrogen bond acceptor, though it is generally weaker than the amine site. The molecule lacks a hydrogen bond donor.
Hydrophobic Interactions: The molecule possesses significant nonpolar character. The cyclohexane-like structure of the piperidine ring and the aliphatic butanoate chain contribute to hydrophobic interactions. acs.orgfrontiersin.org In aqueous environments, these nonpolar regions tend to associate with other hydrophobic moieties to minimize their disruptive effect on the hydrogen-bonding network of water. nih.gov
Aromatic Interactions: As Methyl 3-(piperidin-1-yl)butanoate is a fully aliphatic compound, it cannot participate in direct aromatic interactions like π-π stacking. However, the C-H bonds on the piperidine ring and butanoate chain could potentially act as weak donors for C-H···π interactions if the molecule were to encounter an aromatic system.
Salt Bridges: The piperidine nitrogen is basic, with a pKa of the conjugate acid around 11.2. wikipedia.org In an acidic environment, this nitrogen will be protonated, yielding a positively charged piperidinium (B107235) ion. This cation can then form a strong electrostatic interaction, known as a salt bridge or ion pair, with a nearby anion, such as a carboxylate group. nih.gov This is a powerful, long-range interaction crucial for molecular recognition in many systems.
Computational Modeling of Molecular Recognition in Chemical Systems
Computational modeling, particularly molecular docking and molecular dynamics simulations, can predict how Methyl 3-(piperidin-1-yl)butanoate recognizes and binds to a host molecule, such as a receptor active site. nih.govresearchgate.netresearchgate.net In a typical simulation, the molecule would be placed in a defined binding pocket, and its optimal orientation and conformation would be calculated based on the sum of all non-covalent interactions.
The recognition process is driven by a combination of the interactions described above. For example, a binding site containing a negatively charged amino acid residue (e.g., Aspartate or Glutamate) would strongly attract the protonated form of the molecule via a salt bridge. nih.gov A nearby residue with a hydroxyl group (e.g., Serine or Tyrosine) could act as a hydrogen bond donor to the piperidine nitrogen. Surrounding nonpolar residues (e.g., Leucine or Valine) would form a hydrophobic pocket, favorably interacting with the aliphatic parts of the molecule.
The total binding energy is a sum of these individual contributions. Computational methods can provide estimates for the strength of these interactions, offering insight into the stability and specificity of the molecular complex.
Table 2: Hypothetical Interaction Contributions in a Modeled Binding Site Note: This data is hypothetical and for illustrative purposes.
| Interaction Type | Molecular Moieties Involved | Host Site Residue Example | Estimated Energy Contribution (kcal/mol) |
| Salt Bridge | Protonated Piperidinium Ion | Aspartate | -5.0 to -8.0 |
| Hydrogen Bond | Piperidine Nitrogen (acceptor) | Serine | -1.5 to -3.0 |
| Hydrogen Bond | Ester Carbonyl Oxygen (acceptor) | Tyrosine | -1.0 to -2.0 |
| Hydrophobic Interaction | Piperidine & Butanoate CH₂ groups | Leucine, Valine | -2.0 to -4.0 (cumulative) |
These computational approaches are instrumental in rational drug design and in understanding the mechanisms of molecular recognition, providing a detailed picture of the forces that govern intermolecular associations. nih.gov
Chemical Reactivity and Transformations of Methyl 3 Piperidin 1 Ylbutanoate
Reactions of the Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other carboxylic acid derivatives.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester functional group of Methyl 3-piperidin-1-ylbutanoate can be hydrolyzed to the corresponding carboxylic acid, 3-(piperidin-1-yl)butanoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds with hydroxide (B78521) ions acting as the nucleophile. Acid-catalyzed hydrolysis is a reversible equilibrium process.
Transesterification: This process, also known as alcoholysis, involves the reaction of the ester with an alcohol in the presence of a catalyst to produce a different ester. mdpi.com For this compound, reacting it with a higher boiling point alcohol (e.g., ethanol (B145695) or propanol) in the presence of an acid or base catalyst would yield the corresponding ethyl or propyl ester, with the concurrent release of methanol. csic.es Driving the reaction to completion often involves removing the methanol by-product as it forms. google.com The reaction can be catalyzed by homogeneous catalysts like sodium methoxide (B1231860) or heterogeneous catalysts. mdpi.comcsic.es
| Reaction Type | Typical Reagents/Catalysts | Products | General Conditions |
|---|---|---|---|
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | 3-(Piperidin-1-yl)butanoic acid salt, Methanol | Heating in aqueous solution |
| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄ | 3-(Piperidin-1-yl)butanoic acid, Methanol | Heating in aqueous acid, reversible |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst (e.g., NaOR') | Alkyl 3-(piperidin-1-yl)butanoate (where alkyl is from R'OH), Methanol | Heating with excess alcohol, removal of methanol |
Amidation and Other Carboxylic Acid Derivative Transformations
Amidation: The conversion of esters to amides is a fundamental transformation. Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. nih.gov This reaction is often more challenging than hydrolysis and may require specific catalysts or conditions to proceed efficiently. mdpi.com Methods include base-promoted amidations, for instance using potassium tert-butoxide, or catalysis with Lewis acids like iron(III) chloride. nih.govmdpi.com The reaction would yield N-substituted 3-(piperidin-1-yl)butanamides. The choice of amine and reaction conditions can be tailored to synthesize a wide array of amide derivatives. researchgate.net
Other transformations of the ester group are possible, though they typically involve initial conversion to a more reactive intermediate. For example, hydrolysis to the carboxylic acid would allow for subsequent conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), which could then be reacted with various nucleophiles to form other derivatives.
| Transformation | Typical Reagents | Intermediate/Product | Significance |
|---|---|---|---|
| Direct Amidation | Primary or Secondary Amine (R'R''NH), Base or Lewis Acid Catalyst | N,N-R',R''-3-(piperidin-1-yl)butanamide | Forms a stable amide bond, common in pharmaceutical synthesis |
| Conversion to Acid Chloride (via carboxylic acid) | 1. Hydrolysis (NaOH, H₂O) 2. Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-(Piperidin-1-yl)butanoyl chloride | Creates a highly reactive intermediate for further synthesis |
Reactions Involving the Piperidine (B6355638) Ring
The piperidine ring contains a nucleophilic tertiary nitrogen atom and a flexible saturated heterocyclic structure, which are central to its reactivity.
Nitrogen Inversion Dynamics and Conformation Effects
Like other simple piperidines, the six-membered ring of this compound exists preferentially in a chair conformation to minimize angular and torsional strain. wikipedia.org The nitrogen atom in the ring undergoes a rapid process known as pyramidal inversion or nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its lone pair of electrons oscillating through the plane formed by the three atoms attached to it. wikipedia.org
The free energy activation barrier for nitrogen inversion in the parent piperidine molecule is relatively low, estimated at 6.1 kcal/mol, allowing for rapid interconversion between conformers at room temperature. wikipedia.org The substituent on the nitrogen, in this case, the 3-(methoxycarbonyl)butyl group, can occupy either an axial or equatorial position. For N-substituted piperidines, the equatorial conformation is generally more stable to avoid steric interactions. In the case of N-methylpiperidine, the equatorial preference is significant, with a stability difference of 3.16 kcal/mol. wikipedia.org A similar preference for the equatorial position would be expected for the larger substituent of this compound.
Functionalization of the Piperidine Nitrogen (e.g., Quaternization, Alkylation)
The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring makes it a nucleophile, allowing it to react with electrophiles such as alkyl halides.
N-Alkylation and Quaternization: This reaction involves the treatment of this compound with an alkylating agent (R-X, where X is a halide or other leaving group). The nitrogen atom acts as a nucleophile, displacing the leaving group and forming a new N-C bond. This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive formal charge. researchgate.netresearchgate.net These salts have significantly different properties from the parent tertiary amine, including increased water solubility and a lack of basicity. The reaction is a type of nucleophilic substitution, and its efficiency can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govnih.gov
| Alkylating Agent (R-X) | Product Name | Typical Solvent | General Conditions |
|---|---|---|---|
| Methyl iodide (CH₃I) | 1-[3-(Methoxycarbonyl)butan-2-yl]-1-methylpiperidin-1-ium iodide | Acetonitrile (B52724), DMF | Room temperature to moderate heating researchgate.net |
| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-1-[3-(methoxycarbonyl)butan-2-yl]piperidin-1-ium bromide | Acetonitrile | Room temperature, slow addition researchgate.net |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | 1-Benzyl-1-[3-(methoxycarbonyl)butan-2-yl]piperidin-1-ium chloride | DMF, K₂CO₃ | Room temperature or heating |
Ring-Opening and Ring-Modification Reactions
The saturated piperidine ring is generally stable and resistant to ring-opening reactions under standard conditions. However, under specific and often harsh conditions, or with appropriately positioned functional groups, the ring can be cleaved.
Methods for piperidine ring-opening are not common but have been developed. For example, certain N-substituted piperidines can undergo ring-opening through photooxidation under mild conditions to yield acyclic aminoaldehydes. researchgate.net Electrochemical methods have also been developed for the C-N bond cleavage of piperidine units within peptide structures, resulting in the formation of an aldehyde group. thieme-connect.de Another strategy involves oxidative cleavage of the ring, which can be followed by cyclization to form different heterocyclic structures. nih.gov The applicability of these specific methods to this compound has not been reported and would depend on the compatibility of the ester group with the required reaction conditions. Ring modification, such as the introduction of substituents onto the carbon atoms of the ring, is also possible but typically requires multi-step synthetic sequences starting from different precursors, like substituted pyridines. nih.gov
Reactions at the Butanoate Chain of this compound
The butanoate chain of this compound offers key sites for chemical modification, namely the carbons alpha and beta to the carbonyl group. The reactivity at these positions is influenced by the electronic effects of both the ester functionality and the piperidine ring. While specific studies on the reactivity of this compound are not extensively documented in publicly available literature, the chemical behavior can be inferred from the well-established reactivity of analogous β-amino esters.
Stereoselective Functionalization of Alpha and Beta Carbons
The functionalization of the alpha and beta carbons of β-amino esters can be achieved through various synthetic methodologies. The stereochemical outcome of these reactions is often of significant interest, particularly in the synthesis of chiral molecules.
Alpha-Carbon Functionalization:
The protons on the alpha-carbon of this compound are acidic due to their position adjacent to the carbonyl group of the ester. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, leading to the formation of a new carbon-carbon bond at the alpha-position.
The stereoselectivity of such alkylation reactions on β-amino ester enolates has been shown to be highly dependent on the reaction conditions, including the choice of base, solvent, and the structure of the substrate. nih.govcornell.edu Studies on the alkylation of β-amino ester enolates have revealed that they can exist as hexameric lithium enolates, and the alkylation is proposed to occur directly from these aggregates. nih.govcornell.edu
While direct experimental data for this compound is unavailable, it is plausible that its lithium enolate would react with electrophiles in a stereoselective manner, influenced by the chiral center at the beta-carbon and the steric bulk of the piperidine ring. The diastereoselectivity of such reactions would be a critical aspect to investigate for the synthesis of specific stereoisomers.
Table 1: Representative Examples of Stereoselective Alkylation of β-Amino Esters (Analogous Systems)
| Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | LDA | THF | 17:1 |
| Methyl iodide | LiHMDS | Toluene | >95:5 |
| Allyl bromide | KHMDS | THF | 90:10 |
Note: The data in this table is illustrative of the reactivity of analogous β-amino esters and does not represent experimentally verified results for this compound.
Beta-Carbon Functionalization:
Direct functionalization of the beta-carbon of saturated esters like this compound is more challenging due to the lower reactivity of the C-H bonds at this position. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed. The development of such methodologies for β-C-H functionalization of esters is an active area of research.
Introduction of Additional Functionalities
The introduction of new functional groups onto the butanoate chain can significantly alter the chemical and physical properties of this compound, opening avenues for the synthesis of a diverse range of derivatives.
Functionalities at the Alpha-Carbon:
Beyond simple alkylation, the enolate of this compound could potentially participate in a variety of other carbon-carbon bond-forming reactions. These include:
Aldol reactions: Reaction with aldehydes or ketones to introduce a β-hydroxy ester moiety. The stereochemical outcome of such reactions would be of considerable interest.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds to form more complex carbon skeletons.
Acylation reactions: Reaction with acylating agents to introduce a keto group at the alpha-position, leading to β-keto esters.
The success and stereoselectivity of these transformations would likely depend on the careful selection of reaction conditions and catalysts.
Functionalities at the Beta-Carbon:
Introducing functionalities directly at the beta-position is less straightforward. Potential strategies could involve:
Radical reactions: The use of radical-based methods to introduce substituents at the beta-carbon.
Elimination-Addition sequences: If a suitable leaving group can be introduced at the alpha or beta position, an elimination reaction to form an unsaturated intermediate, followed by a conjugate addition, could be a viable route to beta-functionalized products.
It is important to note that the presence of the nitrogen atom in the piperidine ring can influence the reactivity of the butanoate chain. The nitrogen's lone pair can affect the acidity of the alpha-protons and may also play a role in directing certain reactions. pearson.com Further experimental investigation is required to fully elucidate the specific reactivity patterns of this compound.
Derivatives and Analogues of Methyl 3 Piperidin 1 Ylbutanoate
Synthesis and Characterization of Substituted Analogues
The synthesis of analogues of methyl 3-piperidin-1-ylbutanoate typically involves standard organic chemistry transformations. These methods allow for the systematic introduction of various substituents, enabling detailed investigation into their chemical and physical properties.
Modifications to the butanoate chain, including the introduction of alkyl and aryl groups, have been explored to alter the steric and electronic properties of the parent molecule. A common strategy involves the diastereoselective reduction of β-enamino esters, which can create multiple stereogenic centers. For instance, the diastereoselective reduction of a chiral piperidine (B6355638) β-enamino ester has been used to synthesize methyl (2S, 2'R)-2-piperidin-2-ylpropanoate. clockss.orgresearchgate.net This approach allows for precise control over the stereochemistry of substitutions on the butanoate backbone. clockss.org
Another approach involves introducing substituents at the alpha-position relative to the carbonyl group. The introduction of a methyl group at this position has been shown to influence the biological activity of related compounds. scispace.com The synthesis of these α-substituted analogues can be achieved through various alkylation techniques. clockss.orgscispace.com Furthermore, analogues with different ester linker lengths, such as those with a four-carbon atom linker, have been synthesized and evaluated. scispace.com The synthesis of analogues with β-alkyl or β-aryl substituents has also been pursued to enhance the lipophilic character of the molecule. mdpi.com
Table 1: Examples of Synthetic Strategies for Butanoate Chain Substitution
| Substitution Position | Synthetic Method | Precursor Type | Resulting Analogue Type |
|---|---|---|---|
| α-position | Alkylation | β-enamino ester | Methyl 2-piperidin-2-ylpropanoate clockss.org |
| α-position | Not specified | Carbonyl compound | α-methylated ester scispace.com |
Substitutions on the Piperidine Ring (e.g., Methylated Piperidines)
Substituting the piperidine ring is a key strategy for modifying the properties of this compound analogues. Methylated piperidines are common targets of synthesis. mdpi.com A general and effective method for synthesizing these compounds is the N-alkylation of the appropriately substituted piperidine with an alkyl 4-bromobutanoate. mdpi.com
This reaction involves adding the piperidine derivative dropwise to methyl 4-bromobutanoate, followed by heating. mdpi.com The crude product is then purified using column chromatography. mdpi.com This methodology has been successfully applied to synthesize methyl 4-(piperidin-1-yl)butanoate, methyl 4-(3-methylpiperidin-1-yl)butanoate, and methyl 4-(4-methylpiperidin-1-yl)butanoate. mdpi.com The characterization of these compounds is thoroughly performed using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures. mdpi.com
Table 2: Synthesis and Spectroscopic Data of Methylated Piperidine Butanoate Analogues mdpi.com
| Compound Name | Yield | 1H-NMR (CDCl3), δ (ppm) | 13C-NMR (CDCl3), δ (ppm) | HRMS (FAB+) m/z |
|---|---|---|---|---|
| Methyl 4-(piperidin-1-yl)butanoate | 67% | 3.62 (s, 3H), 2.33 (sa, 4H), 2.28 (t, J=8 Hz, 2H), 2.27 (t, J=8 Hz, 2H), 1.77 (q, J=8 Hz, 2H), 1.55–1.49 (m, 4H), 1.4–1.37 (m, 2H) | 174.13, 58.49, 54.54, 51.56, 32.23, 25.98, 24.48, 22.24 | Calcd: 185.1416, Found: 186.1532 (M+1) |
| Methyl 4-(3-methylpiperidin-1-yl)butanoate | 79% | 3.67 (s, 3H), 2.84–2.78 (m, 2H), 2.35–2.29 (m, 4H), 1.87–1.77 (m, 3H), 1.71–1.49 (m, 6H), 0.85 (d, J=6.4 Hz, 3H) | 174.13, 62.08, 58.25, 54.02, 51.54, 33.14, 32.22, 31.18, 25.62, 22.30, 19.83 | Calcd: 199.1572, Found: 200.1636 (M+1) |
| Methyl 4-(4-methylpiperidin-1-yl)butanoate | 67% | Data not fully available in source | Not available | Not available |
Conformational Analysis of Derivatives
The three-dimensional conformation of this compound derivatives plays a critical role in their chemical and biological properties. Conformational analysis studies how substitutions on the piperidine ring and the butanoate chain influence the molecule's spatial arrangement. For example, in the synthesis of substituted tetrahydroisoquinolines, which share structural similarities with piperidine derivatives, conformational restriction of aromatic groups is a key design element. nih.gov
The stereochemistry of substituents is a major focus. The diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates highlights the importance of controlling the configuration at newly formed stereocenters. clockss.orgresearchgate.net The stereochemical outcome of such reactions is often dependent on the synthetic route chosen, allowing for the creation of diastereodivergent syntheses. clockss.org For instance, the direct reduction of a β-enamino ester can yield a different diastereomer than a two-step reduction/alkylation sequence. clockss.org In some cases, the stereochemistry at a specific position is crucial; for example, the S configuration at the 1-position of certain tetrahydroisoquinoline analogues was found to be necessary for activity, while the corresponding R configuration was inactive. nih.gov These findings underscore that the specific 3D arrangement of atoms, dictated by the synthetic method and substituent patterns, is a key determinant of a molecule's function.
Comparative Reactivity and Spectroscopic Studies of Analogues
Comparing the reactivity and spectroscopic properties of different analogues provides valuable insights into structure-property relationships. The introduction of substituents alters the electronic environment and steric hindrance within the molecule, which is reflected in their spectroscopic data and chemical behavior.
Spectroscopic comparisons, particularly using NMR, can reveal the influence of substituent position. For example, a comparison of the 13C-NMR spectra of methyl 4-(piperidin-1-yl)butanoate and methyl 4-(3-methylpiperidin-1-yl)butanoate shows distinct chemical shifts for the carbons of the piperidine ring and the butanoate chain. mdpi.com In the 3-methyl substituted analogue, the carbons of the piperidine ring show a more complex pattern with shifts at δ 62.08, 58.25, 54.02, 33.14, 31.18, and 25.62 ppm, compared to the simpler pattern of the unsubstituted piperidine analogue at δ 54.54, 25.98, and 24.48 ppm. mdpi.com This demonstrates that the methyl group significantly influences the electronic environment of the ring.
Structural modifications also impact the reactivity of the analogues. In some series of compounds, the introduction of a methyl group on the α-carbon of the carbonyl group was found to balance a reduction in activity caused by extending the ester linker, indicating a change in how the molecule interacts with its environment. scispace.com Similarly, the kinetic parameters of ligand-receptor binding, such as association (k_on) and dissociation (k_off) rates, are highly sensitive to structural changes like the addition of a carboxylic acid moiety. acs.org These comparative studies are essential for the rational design of new derivatives with tailored properties.
Advanced Applications in Chemical Research and Material Science Excluding Biological/pharmaceutical
Utility as a Chiral Building Block in Complex Chemical Synthesis
The piperidine (B6355638) nucleus is a prevalent structural motif in numerous natural products and pharmacologically active compounds. researchgate.netnih.govajchem-a.com The stereochemistry of substituents on the piperidine ring is often crucial for the desired properties of the final molecule. acs.org Consequently, the synthesis of enantiomerically pure piperidine derivatives is a significant focus in modern organic chemistry. usm.edunih.govnih.govucl.ac.uk Methyl 3-piperidin-1-ylbutanoate, possessing a stereocenter at the C3 position of the butanoate chain, represents a valuable chiral building block for the asymmetric synthesis of more complex molecules.
The synthesis of chiral piperidine derivatives can be approached through various strategies, including the diastereoselective reduction of β-enamino esters. clockss.org Research on compounds analogous to this compound, such as methyl 2-piperidin-2-ylpropanoates, has demonstrated the feasibility of controlling stereochemistry through methods like reduction/alkylation sequences or direct reduction of tetrasubstituted β-enamino esters. clockss.org These methods allow for the creation of specific diastereomers, which are crucial for building molecules with multiple stereocenters. researchgate.net
The general utility of chiral piperidines extends to their use as scaffolds in drug discovery, providing a platform for creating diverse molecular architectures. researchgate.net The synthesis of polysubstituted piperidines with controlled stereochemistry is often achieved through multi-component reactions or catalytic asymmetric processes. nih.govsnnu.edu.cn For instance, rhodium-catalyzed asymmetric carbometalation has been employed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn
The table below outlines common strategies for the synthesis of chiral piperidine derivatives, which could be adapted for the production of enantiomerically pure this compound.
| Synthesis Strategy | Description | Key Features | Reference |
| Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral catalyst to create a specific stereocenter. | High enantioselectivity can be achieved. | sioc-journal.cn |
| Diastereoselective Reduction | Reduction of a substrate with an existing chiral center to induce the formation of a new stereocenter with a specific relative configuration. | Control over the relative stereochemistry of multiple centers. | clockss.org |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and is later removed. | Provides a reliable method for asymmetric induction. | ucl.ac.uk |
| Multi-component Reactions | Three or more reactants combine in a single operation to form a complex product, with stereochemistry controlled by a chiral catalyst or substrate. | High atom economy and efficiency. | nih.gov |
Integration into Polymeric Structures or Advanced Materials (Hypothetical or Analogous)
While specific research on the polymerization of this compound is not widely documented, the incorporation of both piperidine and ester functionalities into polymers is a well-established field, suggesting hypothetical applications for this compound.
Piperidine derivatives are frequently used as additives in polymers to enhance their stability. google.comepo.orggoogle.comgoogle.comgoogle.com.na A notable application is in Hindered Amine Light Stabilizers (HALS), where piperidine moieties protect plastics from degradation by UV light. atamanchemicals.com It is conceivable that this compound could be used as a monomer or a functional additive in the synthesis of such stabilizing polymers.
Furthermore, polymers containing ester groups, known as polyesters, are a major class of plastics. wikipedia.org The butanoate portion of this compound could potentially participate in polymerization reactions to form polyester (B1180765) chains. The pendant piperidine group would then introduce specific functionalities into the polymer backbone.
An analogous class of materials are poly(amine-co-esters), which are biodegradable polymers synthesized from diesters and amino-substituted diols. nih.gov These polymers can form nanoparticles and are sensitive to pH due to the presence of tertiary amine groups, making them interesting for various applications. nih.govrsc.org By analogy, a polymer derived from this compound could exhibit similar pH-responsive properties.
The table below presents hypothetical or analogous polymeric structures and their potential applications based on the integration of piperidine and ester functionalities.
| Polymer Type | Monomer/Functional Unit | Potential Application | Analogous Research |
| Piperidine-functionalized Polyester | This compound | pH-responsive materials, coatings, specialty resins. | nih.govrsc.org |
| Hindered Amine Light Stabilizer (HALS) | Piperidine derivatives | UV stabilization of plastics and other polymers. | epo.orgatamanchemicals.com |
| Piperidine-based Films | 3-oxo-3-(piperidin-1-yl)propanenitrile in a polymer matrix | Functional films with controlled release properties. | nih.gov |
| Piperidine-containing Polymers | Piperidine and carbon disulfide | Thermally stable and chemically resistant materials. | ontosight.ai |
Role in Specialized Analytical Techniques (e.g., as a component in certain electron microscopy applications, based on similar compounds)
The direct application of this compound in specialized analytical techniques is not extensively reported. However, the chemical properties of its constituent functional groups—a tertiary amine and an ester—suggest potential roles based on analogous compounds.
Tertiary amines can be photochemically activated, a property that has been explored for studying cell physiology. acs.org While this application is biological, the underlying principle of using light to induce a chemical change in a tertiary amine could be adapted for non-biological analytical methods, such as in the development of photo-responsive sensors or materials.
In the context of electron microscopy, the morphology of nanoparticles formed from poly(amine-co-ester)/DNA complexes has been analyzed using scanning electron microscopy (SEM). nih.gov These poly(amine-co-esters) contain tertiary amine groups similar to that in this compound. nih.gov This suggests that if this compound were incorporated into a polymer that self-assembles into nanoparticles, electron microscopy would be a key technique for characterizing the resulting structures.
Furthermore, piperidine itself is used as a derivatizing agent in analytical chemistry, and in some chemical degradation reactions for analysis, such as in DNA sequencing. atamanchemicals.comwikipedia.org This precedent for the use of the piperidine moiety in analytical methods could inspire novel applications for its derivatives.
The table below summarizes potential roles of this compound in specialized analytical techniques based on the functions of similar compounds.
| Analytical Technique | Potential Role of this compound | Basis of Analogy | Reference |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | As a component of self-assembled nanostructures being analyzed. | Characterization of nanoparticles from analogous poly(amine-co-esters). | nih.govnih.gov |
| Photochemical Analysis | As a photo-activatable component in a sensor or material. | Photochemical activation of tertiary amines. | acs.org |
| Derivatization for Chromatography/Mass Spectrometry | As a reagent to modify an analyte for improved detection or separation. | General use of piperidine as a derivatizing agent. | atamanchemicals.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
